(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO5/c23-15-7-13(21-14(8-15)11-27-12-28-21)9-19-20(26)16-3-4-18(25)17(22(16)29-19)10-24-5-1-2-6-24/h3-4,7-9,25H,1-2,5-6,10-12H2/b19-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPDQWPXRJNRV-OCKHKDLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 488.3 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrNO7 |
| Molecular Weight | 488.3 g/mol |
| Purity | ≥95% |
The precise mechanism of action for this compound is not fully elucidated. However, research suggests that it may interact with various biological targets, including:
- Inhibition of Pro-inflammatory Cytokines : Benzofuran derivatives have shown to significantly reduce levels of inflammatory cytokines such as TNF and ILs in cell models, indicating potential anti-inflammatory properties .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction .
Anticancer Activity
Studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value lower than that of established chemotherapeutics against multiple cancer types . The compound's ability to inhibit cancer cell proliferation is attributed to its influence on apoptosis pathways.
Anti-inflammatory Effects
Research indicates that benzofuran derivatives can effectively manage chronic inflammatory disorders by suppressing key inflammatory mediators. One study reported a reduction in TNF and IL levels by over 90% when treated with related compounds .
Antimicrobial Properties
Benzofuran derivatives are also noted for their antimicrobial activities. Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values indicating moderate to strong antibacterial effects .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A recent study evaluated the impact of a related benzofuran derivative on inflammatory markers in macrophages. The results indicated a significant reduction in NF-kB activity and cytokine production, supporting its potential use in treating inflammatory diseases .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of several benzofuran derivatives against cancer cell lines (e.g., MCF7, HEPG2). The most potent compounds exhibited IC50 values ranging from 0.67 µM to 1.18 µM, showcasing their potential as anticancer agents .
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to benzofuran-3(2H)-ones have been reported to effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 by substantial percentages (93.8%, 98%, and 71%, respectively) . These findings suggest that (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one could be explored for its potential in treating chronic inflammatory disorders.
Antimicrobial Activity
Benzofuran derivatives have also been noted for their antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, indicating that the presence of specific substituents can enhance their efficacy . The structural features of this compound may contribute to similar antimicrobial effects.
Anticancer Potential
The benzofuran scaffold is recognized for its anticancer properties. Research into benzofuran-based compounds has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its potency as an anticancer agent.
Case Studies
Several studies highlight the applications of related benzofuran compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
